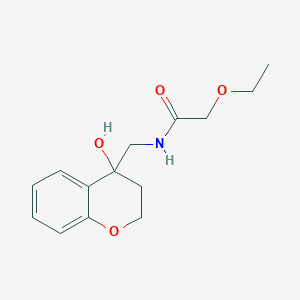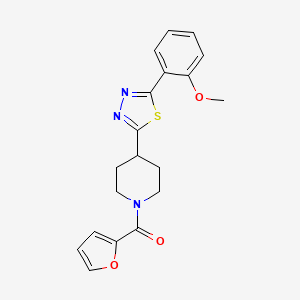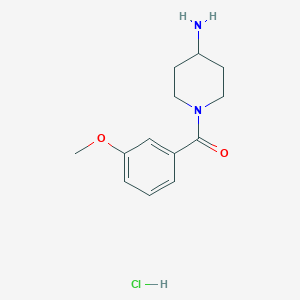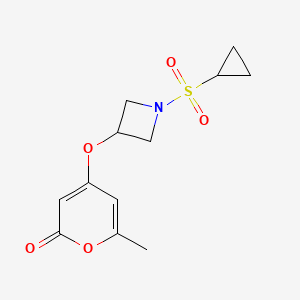
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) delves into the metabolism of various chloroacetamide herbicides, such as acetochlor and metolachlor, in both human and rat liver microsomes. This research highlights the complex metabolic pathways involved in the carcinogenicity of these compounds, potentially shedding light on the metabolic fate of related compounds like "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" in biological systems. The study identified key intermediates and cytochrome P450 isoforms responsible for metabolism, providing insights into the molecular mechanisms that could be relevant for understanding the metabolism of structurally similar compounds (Coleman et al., 2000).
N-Deethoxymethylation of Acetochlor
Wang et al. (2015) investigated the N-deethoxymethylation of acetochlor, a process critical for its biodegradation, by a cytochrome P450 system in Rhodococcus sp. strain T3-1. This study is relevant for understanding the environmental fate and potential bioremediation strategies for chloroacetamide herbicides and could provide a model for studying the degradation of "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" in the environment. The identification of the enzyme system responsible for this key biodegradation step could have implications for the development of bioremediation approaches for related compounds (Wang et al., 2015).
Amide Derivatives and Anion Coordination
Research by Kalita and Baruah (2010) on different spatial orientations of amide derivatives in anion coordination provides insights into the structural aspects of such compounds. Although this study does not directly discuss "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide," understanding how amide derivatives interact with anions and their structural orientation could be relevant for applications in materials science and molecular design (Kalita & Baruah, 2010).
Chemoselective Acetylation for Antimalarial Drugs
A study by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, underscores the importance of selective chemical modifications in drug development. This research could offer a perspective on the synthetic utility of acetamide derivatives in pharmaceutical synthesis, possibly including the modification or synthesis of compounds structurally related to "2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide" (Magadum & Yadav, 2018).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-18-9-13(16)15-10-14(17)7-8-19-12-6-4-3-5-11(12)14/h3-6,17H,2,7-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYULLBDMMQAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1(CCOC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-((4-hydroxychroman-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-3-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]urea](/img/structure/B2458749.png)
![N~1~-(5-chloro-2-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2458750.png)
![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)

![8-((5-Chloro-2-methylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2458757.png)

![7-Azaspiro[3.5]nonan-5-ol oxalate](/img/structure/B2458759.png)
![N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2458760.png)
![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2458766.png)